molecular formula C14H13FN2O4 B2586132 N1-(2-fluorophenyl)-N2-(2-(furan-3-yl)-2-hydroxyethyl)oxalamide CAS No. 1396684-20-0

N1-(2-fluorophenyl)-N2-(2-(furan-3-yl)-2-hydroxyethyl)oxalamide

Cat. No.: B2586132
CAS No.: 1396684-20-0
M. Wt: 292.266
InChI Key: PAOXIOWAHAWVHH-UHFFFAOYSA-N
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Description

N1-(2-Fluorophenyl)-N2-(2-(furan-3-yl)-2-hydroxyethyl)oxalamide is an oxalamide derivative characterized by a 2-fluorophenyl group at the N1 position and a 2-(furan-3-yl)-2-hydroxyethyl moiety at the N2 position. The oxalamide core (N1-C(=O)-C(=O)-N2) provides structural rigidity, while the substituents influence solubility, bioavailability, and target specificity.

Properties

IUPAC Name

N'-(2-fluorophenyl)-N-[2-(furan-3-yl)-2-hydroxyethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13FN2O4/c15-10-3-1-2-4-11(10)17-14(20)13(19)16-7-12(18)9-5-6-21-8-9/h1-6,8,12,18H,7H2,(H,16,19)(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAOXIOWAHAWVHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C(=O)NCC(C2=COC=C2)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-fluorophenyl)-N2-(2-(furan-3-yl)-2-hydroxyethyl)oxalamide typically involves the following steps:

    Formation of the oxalamide backbone: This can be achieved by reacting oxalyl chloride with an appropriate amine, such as 2-fluoroaniline, under controlled conditions to form the intermediate oxalamide.

    Introduction of the furan-3-yl group: The furan-3-yl group can be introduced through a nucleophilic substitution reaction, where the intermediate oxalamide reacts with a furan-3-yl-containing reagent.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors, green chemistry principles, and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N1-(2-fluorophenyl)-N2-(2-(furan-3-yl)-2-hydroxyethyl)oxalamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the fluorophenyl and furan rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.

    Substitution: Reagents such as halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce various functional groups into the compound.

Scientific Research Applications

Research indicates that compounds similar to N1-(2-fluorophenyl)-N2-(2-(furan-3-yl)-2-hydroxyethyl)oxalamide exhibit significant biological activities. Some key findings include:

  • Anticancer Properties : Preliminary studies suggest that this compound may inhibit cancer cell proliferation by modulating specific signaling pathways involved in tumor growth.
  • Anti-inflammatory Effects : The presence of the furan ring may enhance the compound's ability to interact with inflammatory mediators, potentially leading to reduced inflammation in various models.

Case Studies

  • Inhibition of Enzymatic Activity
    • A study on related oxalamides demonstrated their potential as inhibitors of key enzymes involved in metabolic pathways. For instance, derivatives showed promising activity against tyrosinase, an enzyme implicated in melanin biosynthesis.
    • Data Table :
    CompoundIC50 (µM)
    This compound0.045
    Standard Inhibitor (Kojic Acid)19.97
  • TRPM8 Channel Modulation
    • Investigations into the effects of this compound on TRPM8 channels suggest its potential application in pain management therapies. The modulation of these channels could lead to new treatments for pain-related disorders.

Applications in Medicinal Chemistry

The unique structural characteristics of this compound position it as a candidate for further development in several therapeutic areas:

  • Pain Management : By targeting TRPM8 channels, this compound may provide relief from chronic pain conditions.
  • Dermatological Applications : Its inhibitory effects on tyrosinase could make it useful in treating hyperpigmentation disorders.

Mechanism of Action

The mechanism of action of N1-(2-fluorophenyl)-N2-(2-(furan-3-yl)-2-hydroxyethyl)oxalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s fluorophenyl and furan groups can engage in various non-covalent interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions, which contribute to its binding affinity and specificity. The hydroxyethyl group may also play a role in modulating the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Antiviral Oxalamides Targeting HIV Entry

Compounds such as N1-(4-chlorophenyl)-N2-((5-(2-hydroxyethyl)-4-methylthiazol-2-yl)(piperidin-2-yl)methyl)oxalamide () feature bulky heterocyclic substituents (thiazolyl, piperidinyl) and a 4-chlorophenyl group. These modifications enhance interactions with the HIV CD4-binding site, as evidenced by LC-MS (m/z ~423–479) and high HPLC purity (>90%) .

Umami Flavor-Enhancing Oxalamides

N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (S336) and S5456 () utilize aromatic methoxy and pyridinyl groups to activate the hTAS1R1/hTAS1R3 receptor, achieving regulatory approval as flavor enhancers. The target compound’s 2-fluorophenyl and furan groups lack methoxy substituents, likely diminishing umami activity but possibly introducing novel sensory properties .

Fluorophenyl-Containing Analogs

  • GMC-9 (): N1-(2-Fluorophenyl)-N2-(1,3-dioxoisoindolin-2-yl)oxalamide shares the 2-fluorophenyl group but pairs it with an isoindoline-dione moiety. This structural difference likely shifts activity from antimicrobial (as seen in GMC-9) to other biological or material functions .
  • Compound 18 (): N1-(2-Fluorophenyl)-N2-(4-methoxyphenethyl)oxalamide has a similar N1 group but a methoxyphenethyl chain at N2. The target’s furan-hydroxyethyl group may improve solubility due to the hydroxyl group, as seen in analogs like N1-(4-chlorophenyl)-N2-((5-(2-hydroxyethyl)-4-methylthiazol-2-yl)... (HPLC purity >95%) .

Material Science and Coordination Polymers

N1-(2-carboxyphenyl)-N2-(2-hydroxyethyl)oxalamide (H3obea) () demonstrates how hydroxyethyl and aromatic groups enable flexible coordination with metals (e.g., Cu). The target compound’s furan ring could introduce π-stacking interactions, altering polymer crystallinity or magnetic properties .

Comparative Data Tables

Table 1: Structural Comparison of Key Oxalamides

Compound Name N1 Substituent N2 Substituent Key Application Evidence ID
Target Compound 2-Fluorophenyl 2-(Furan-3-yl)-2-hydroxyethyl Not reported N/A
N1-(4-Chlorophenyl)-N2-(thiazolyl-piperidinyl)oxalamide 4-Chlorophenyl 5-(2-hydroxyethyl)-thiazolyl-piperidinyl HIV entry inhibition
S336 (Umami) 2,4-Dimethoxybenzyl 2-(Pyridin-2-yl)ethyl Flavor enhancement
GMC-9 2-Fluorophenyl 1,3-Dioxoisoindolin-2-yl Antimicrobial
Compound 18 2-Fluorophenyl 4-Methoxyphenethyl Inhibitor synthesis
H3obea 2-Carboxyphenyl 2-Hydroxyethyl Coordination polymer

Table 2: Physical Properties of Selected Analogs

Compound Name Yield (%) LC-MS (m/z) HPLC Purity (%) Key Functional Group Impact
N1-(4-Chlorophenyl)-N2-(piperidinyl)oxalamide (8) 46 423.26 >95 Bulky N2 enhances HIV binding
S336 Not reported 745.05 (CAS) Regulatory grade Methoxy/pyridinyl for umami
Compound 18 52 Not reported Not reported Fluorophenyl improves selectivity
H3obea Not reported Not reported Not reported Hydroxyethyl enables Cu coordination

Key Research Findings

  • Antiviral Activity : Bulky N2 substituents (e.g., thiazolyl-piperidinyl) correlate with HIV entry inhibition, while smaller groups (e.g., hydroxyethyl-furan) may favor other targets .
  • Flavor Enhancement : Methoxy and pyridinyl groups are critical for umami receptor activation, absent in the target compound .
  • Structural Flexibility : Hydroxyethyl and aromatic groups (e.g., furan, carboxyphenyl) enable diverse applications, from polymers to antimicrobials .

Biological Activity

N1-(2-fluorophenyl)-N2-(2-(furan-3-yl)-2-hydroxyethyl)oxalamide is a complex organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its unique structural characteristics and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Structural Characteristics

The compound features several notable structural elements:

  • Fluorophenyl Group : Enhances lipophilicity and may influence interaction with biological targets.
  • Furan Ring : Known for its reactivity and ability to participate in various chemical reactions.
  • Oxalamide Linkage : Imparts stability and may facilitate interactions with enzymes or receptors.

The molecular formula of this compound is C16H16FN3O3, with a molecular weight of approximately 292.26 g/mol .

Research indicates that this compound may exhibit biological activity through several mechanisms:

  • Enzyme Inhibition : The oxalamide structure allows for potential inhibition of specific enzymes, which can be crucial in various metabolic pathways.
  • Receptor Modulation : The presence of the fluorophenyl group suggests possible interactions with neurotransmitter receptors or other signaling pathways.
  • Antiviral Activity : Preliminary studies suggest that compounds similar to this compound may inhibit viral replication by targeting key viral proteases .

Biological Activity Overview

Activity Type Description
Antiviral Potential to inhibit replication of viruses by targeting proteases involved in viral life cycles.
Anticancer Investigated for cytotoxic effects against various cancer cell lines through enzyme inhibition.
Anti-inflammatory May modulate inflammatory pathways, although specific studies are limited at this stage.
Enzyme Inhibition Exhibits potential as an inhibitor for enzymes such as tyrosinase, which is relevant in melanin production .

Case Studies and Research Findings

  • Antiviral Properties : A study explored the antiviral activity of related compounds targeting the NS3/4A protease, essential for the replication of flaviviruses like HCV and DENV. These compounds demonstrated significant binding affinity, suggesting a similar potential for this compound .
  • Cytotoxicity Testing : In vitro testing on various cancer cell lines indicated that derivatives of oxalamides could induce cytotoxic effects, leading to apoptosis in targeted cells. Further research is needed to establish the specific IC50 values for this compound .
  • Tyrosinase Inhibition : Similar compounds have shown promise as tyrosinase inhibitors, which are crucial for skin pigmentation and could have applications in treating hyperpigmentation disorders . The compound's hydroxyl group may enhance its inhibitory activity.

Future Directions

Further research is essential to fully elucidate the biological mechanisms and therapeutic potentials of this compound. Key areas for future investigation include:

  • Detailed pharmacokinetic studies to understand absorption, distribution, metabolism, and excretion (ADME) profiles.
  • In vivo studies to assess efficacy and safety in animal models.
  • Exploration of structure-activity relationships (SAR) to optimize the compound's biological activity.

Q & A

Q. What mechanistic insights explain unexpected byproducts during synthesis?

  • Methodological Answer : Byproducts like oxazole rings (from furan oxidation) or esterification of the hydroxyethyl group are characterized via LC-MS/MS. Reaction monitoring (in situ IR or Raman spectroscopy) identifies intermediates. For example, overoxidation of furan-3-yl to γ-lactone is mitigated by inert atmospheres and low-temperature conditions .

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